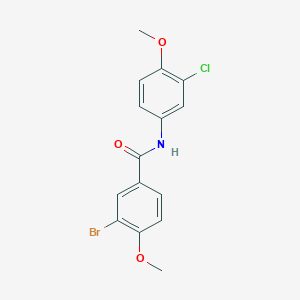![molecular formula C21H14Cl2N2O3 B6129804 N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6129804.png)
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide, commonly known as CPOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CPOA is a synthetic compound that was first synthesized in 2008 and has since been studied extensively for its various properties and applications.
作用机制
The mechanism of action of CPOA involves its ability to bind to specific enzymes and receptors in the body. It has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and protein kinase C (PKC), which are involved in the regulation of cell growth and proliferation. CPOA has also been shown to bind to certain receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CPOA has been studied for its biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory disorders. CPOA has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
CPOA has several advantages as a research tool, including its specificity and potency. It has been shown to be a highly selective inhibitor of certain enzymes and receptors, making it a useful tool for studying their functions. However, CPOA also has limitations, including its complex synthesis process and potential toxicity.
未来方向
There are several future directions for research on CPOA. One potential direction is the development of new drugs based on the structure of CPOA. Another direction is the study of the biochemical and physiological effects of CPOA in various disease models. Additionally, further research is needed to fully understand the mechanism of action of CPOA and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide, or CPOA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. Its complex synthesis process and potential toxicity are limitations, but its specificity and potency make it a useful tool for studying the functions of certain enzymes and receptors. Future research on CPOA may lead to the development of new drugs and the treatment of various diseases.
合成方法
The synthesis of CPOA involves a multistep process that begins with the reaction of 2-aminophenol with 2-chlorobenzoic acid to form 2-(2-chlorobenzamido)phenol. This intermediate is then reacted with 5-chloro-2-aminobenzoxazole to form the final product, CPOA. The synthesis of CPOA is a complex process that requires specialized knowledge and equipment.
科学研究应用
CPOA has been found to have potential applications in the field of drug discovery and development. It has been studied for its ability to inhibit the activity of certain enzymes and receptors that are involved in various disease processes. CPOA has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-13-6-9-19-18(10-13)25-21(28-19)16-11-14(7-8-17(16)23)24-20(26)12-27-15-4-2-1-3-5-15/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKADXNCYACTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6129723.png)

![2-cyclohexyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime](/img/structure/B6129733.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129740.png)
![5-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6129756.png)
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6129770.png)
![2-methyl-7-[3-(4-morpholinyl)propyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6129771.png)
![5-(1-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6129778.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6129779.png)

![2-[1-cyclopentyl-4-(3,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6129796.png)
![{1-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B6129810.png)
![methyl 3-butyryl-4-[(2-hydroxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6129813.png)
![1-{[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]carbonyl}-4-phenylazepane](/img/structure/B6129816.png)